Sergliflozin is derived from benzylphenol glucoside and belongs to a new category of selective SGLT2 inhibitors. It is structurally distinct from other SGLT2 inhibitors like canagliflozin and dapagliflozin, which are also used in diabetes management. The classification of sergliflozin underlines its mechanism of action—specifically targeting renal glucose reabsorption pathways to lower blood glucose levels .
The synthesis of sergliflozin involves several key steps that integrate organic chemistry techniques. The process typically begins with the formation of the benzylphenol glucoside backbone, followed by modifications that enhance its selectivity and potency as an SGLT2 inhibitor.
The molecular structure of sergliflozin can be represented by its chemical formula, which includes multiple functional groups essential for its activity:
The three-dimensional conformation plays a critical role in binding affinity to the target protein, influencing its efficacy as an SGLT2 inhibitor .
Sergliflozin undergoes several chemical reactions that are pivotal for its synthesis and activation:
These reactions are critical for its therapeutic effects in managing hyperglycemia .
The mechanism by which sergliflozin exerts its pharmacological effects involves:
Sergliflozin exhibits several notable physical and chemical properties:
These properties must be considered during formulation development for therapeutic use .
Sergliflozin has significant applications in pharmacology, particularly in diabetes management:
Sergliflozin etabonate (development codes: KGT-1251, GW869682X) emerged in the mid-2000s as a pioneering selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, representing a structurally distinct approach to modulating renal glucose handling. Discovered through collaborative efforts between Kissei Pharmaceutical and GlaxoSmithKline, sergliflozin was developed as a prodrug of its active metabolite, sergliflozin-A [2] [5]. This molecular design strategically replaced the labile O-glycosidic linkage of the natural SGLT inhibitor phlorizin (found in apple tree bark) with a more stable C-glycosidic bond, significantly enhancing metabolic stability and oral bioavailability [3] [7]. The prodrug approach utilized an ethoxycarbonyl (etabonate) group at the 6-position of the glucose moiety, which undergoes enzymatic hydrolysis in vivo to liberate the active form [5] [7].
Sergliflozin's discovery was scientifically significant as it provided crucial proof-of-concept validation for selective SGLT2 inhibition. Preclinical studies demonstrated that sergliflozin-A exhibited potent and selective inhibition of human SGLT2 (expressed in CHO-K1 cells) with minimal activity against SGLT1, distinguishing it from non-selective predecessors like phlorizin [2]. This selectivity profile was pharmacologically advantageous, as SGLT1 inhibition was known to cause undesirable gastrointestinal effects due to its expression in the intestinal epithelium. By 2008, development reached Phase II clinical trials for type 2 diabetes mellitus and obesity before being discontinued, though its structural innovations directly informed subsequent SGLT2 inhibitors that achieved clinical approval [8].
Table 1: Key Developmental Milestones for Sergliflozin
Year | Development Milestone | Significance |
---|---|---|
2006 | First pharmacological characterization published | Demonstrated selective SGLT2 inhibition in cellular models [2] |
2007 | Phase I clinical trials initiated | Established pharmacokinetics in healthy volunteers [7] |
2008 | Discontinued after Phase II trials | Strategic pipeline decision despite promising efficacy [8] |
2009 | Long-term efficacy data in diabetic mice published | Confirmed sustained metabolic improvements [6] |
The therapeutic rationale for sergliflozin centered on exploiting the kidney's role in glucose homeostasis, specifically counteracting pathological hyper-reabsorption in diabetes. Under normal physiological conditions, the kidney filters approximately 180 grams of glucose daily via the glomerulus, with virtually complete reabsorption occurring in the proximal tubule through SGLT2 (responsible for ~90% of glucose reuptake) and SGLT1 (handling the remaining 10%) [1] [4]. Critically, in type 2 diabetes, the renal threshold for glucose excretion becomes pathologically elevated due to upregulation of SGLT2 expression and increased transport maximum (Tm) for glucose, further exacerbating hyperglycemia [4]. This maladaptive mechanism effectively converts the kidney from a glucose-conserving organ into a contributor to diabetic hyperglycemia.
Sergliflozin's mechanism operates independently of insulin secretion and sensitivity. By selectively inhibiting SGLT2, it reduces the renal Tm for glucose, thereby increasing urinary glucose excretion (UGE) and reducing plasma glucose concentrations [2] [6]. This mechanism offers distinct advantages over conventional antidiabetic agents:
Beyond glycosuria, research revealed additional mechanistic benefits including modest osmotic diuresis and sodium excretion, potentially contributing to observed blood pressure reductions. Furthermore, the shift in fuel utilization prompted by chronic glycosuria may enhance ketone body metabolism ("thrifty substrate" hypothesis), though this was more extensively characterized for later SGLT2 inhibitors [1] [6]. Importantly, sergliflozin validated that selective SGLT2 inhibition did not significantly disrupt electrolyte balance or fluid homeostasis at therapeutic doses, a key safety consideration [7].
Table 2: Renal Glucose Handling in Health and Diabetes with SGLT2 Inhibition
Parameter | Healthy Physiology | Untreated T2DM | Sergliflozin Action |
---|---|---|---|
Filtered Glucose (g/day) | ~180 | >180 (due to hyperglycemia) | Unchanged |
Reabsorption | ~100% | >100% (elevated Tm) | Inhibited (↓ Tm) |
Urinary Glucose Excretion | 0 g/day | Variable (when glycemia > renal threshold) | Increased dose-dependently (up to 70g/day) |
Renal Threshold | ~180 mg/dL | ↑ 200-240 mg/dL | Normalized to ~120-140 mg/dL |
Sergliflozin occupies a distinct niche in the SGLT2 inhibitor classification based on its chemical structure, selectivity profile, and developmental chronology. Structurally, it belongs to the C-aryl glucoside class (specifically a benzylphenol glucoside), differentiating it from O-glucoside inhibitors like phlorizin and early synthetic analogs [2] [5]. The active moiety, sergliflozin-A (2-(4-methoxybenzyl)phenyl β-D-glucopyranoside), features a C-C bond between the aglycone (hydrophobic moiety) and the glucose ring, conferring resistance to β-glucosidase degradation and enhancing metabolic stability compared to O-linked analogs [5] [7].
In terms of selectivity, sergliflozin-A demonstrated >100-fold selectivity for human SGLT2 over SGLT1 in recombinant cell assays, positioning it as a second-generation SGLT2 inhibitor with improved specificity over first-generation compounds like T-1095 (which exhibited significant SGLT1 inhibition) [2] [6]. This high selectivity translated to minimal inhibition of intestinal glucose absorption, reducing gastrointestinal side effects – a significant advancement in the pharmacological class.
Although sergliflozin did not progress to market approval, it served as a critical structural and pharmacological prototype for subsequent inhibitors:
Notably, sergliflozin's pharmacokinetic profile – rapid conversion to active form (t~max~ 30-45 min), short half-life (~0.5-1 hr), and low renal excretion (<0.5% of dose) – differed from approved agents like dapagliflozin and empagliflozin, which feature longer half-lives (12-17 hours) enabling once-daily dosing [7]. This difference likely contributed to its discontinuation despite promising efficacy, as the field moved toward compounds with sustained 24-hour SGLT2 inhibition.
Table 3: Structural and Pharmacological Classification of Sergliflozin Among SGLT2 Inhibitors
Compound | Chemical Class | SGLT2 Selectivity (vs SGLT1) | Prodrug | Development Status |
---|---|---|---|---|
Phlorizin | O-Glucoside (dihydrochalcone) | Non-selective | No | Preclinical (natural compound) |
Sergliflozin | C-Glucoside (benzylphenol) | >100-fold | Yes (etabonate) | Discontinued (Phase II) |
Dapagliflozin | C-Glucoside (arylthiophene) | 1,200-fold | No | Approved (2014) |
Canagliflozin | O-Glucoside (thiophene) | 250-fold | No | Approved (2013) |
Ertugliflozin | C-Glucoside (pyranone) | 1,800-fold | No | Approved (2017) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0